3,5-Dimethyl-2-nitrophenol

Description

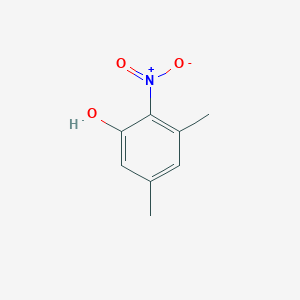

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNYMZXPUWOUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277585 | |

| Record name | 3,5-Dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-09-5 | |

| Record name | 3,5-Dimethyl-2-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIMETHYL-2-NITROPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 3,5 Dimethyl 2 Nitrophenol

Established and Emerging Synthetic Routes

The preparation of 3,5-dimethyl-2-nitrophenol is predominantly accomplished through the direct nitration of 3,5-dimethylphenol (B42653). However, the exploration of multi-step synthetic pathways represents an area of potential development.

Electrophilic Aromatic Nitration: Control of Regioselectivity and Byproduct Formation

The most established route to this compound is the electrophilic aromatic substitution of 3,5-dimethylphenol. This reaction typically employs a nitrating agent to introduce a nitro (-NO₂) group onto the aromatic ring. The substitution pattern is governed by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups already present on the ring.

In this reaction, the hydroxyl group is a strongly activating, ortho-, para-directing group, and the two meta-positioned methyl groups are also activating and ortho-, para-directing. Their combined influence makes the aromatic ring highly susceptible to electrophilic attack. The primary product is the 2-nitro isomer (this compound), with the formation of other isomers as byproducts. The formation of the 4-nitro (para to the hydroxyl group) and 6-nitro (ortho to the hydroxyl group) isomers is also possible. Steric hindrance from the methyl groups at positions 3 and 5 plays a crucial role in favoring nitration at the 2-position and suppressing it at the 4-position.

A classic method involves using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. mdpi.com Controlling the reaction conditions, such as temperature and the stoichiometry of the reactants, is critical to minimize the formation of byproducts, including over-nitration to produce dinitrated compounds. nih.gov

Multi-step Synthesis from Precursors: Exploration of Functional Group Transformations

While direct nitration is the most common method, multi-step synthetic sequences offer alternative strategies for preparing substituted phenols. For other related compounds, such as 2-bromo-4-nitrophenol, multi-step routes involving the demethylation of a methoxy (B1213986) group to a hydroxyl group have been reported. A similar hypothetical pathway for this compound could involve the synthesis of a 1,3-dimethyl-5-methoxy-2-nitrobenzene precursor followed by a demethylation step to yield the final phenolic product. However, specific and established multi-step synthetic routes starting from dimethoxy-nitrophenols for the express purpose of synthesizing this compound are not prominently documented in the surveyed scientific literature, indicating that direct nitration remains the more practical and established approach.

Detailed Reaction Mechanism Studies

Understanding the reaction mechanism is key to optimizing the synthesis of this compound, particularly concerning the factors that control its regioselective formation.

Influence of Steric and Electronic Effects on Reaction Pathways

The regioselectivity observed in the nitration of 3,5-dimethylphenol is a direct consequence of the interplay between steric and electronic effects.

Electronic Effects : The hydroxyl group is a powerful activating group that donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions. The two methyl groups also contribute to the ring's activation via an inductive effect. This high electron density makes the ring highly nucleophilic and reactive towards the electrophilic nitronium ion. acs.org

Steric Effects : The two methyl groups at positions 3 and 5 create significant steric bulk around the 4-position (the para position). This steric hindrance makes it difficult for the incoming nitronium ion to attack the 4-position, thereby favoring attack at the less hindered ortho positions (2 and 6). The formation of this compound is thus favored over its 3,5-dimethyl-4-nitrophenol (B181080) isomer.

Catalyst Systems and Reaction Condition Optimization

Optimization of catalyst systems and reaction conditions is crucial for maximizing the yield and purity of this compound. Several approaches have been explored to improve upon the traditional mixed-acid nitration.

One patented method employs ammonium (B1175870) nickel sulfate (B86663) as a catalyst in the nitration of 3,5-dimethylphenol with 69% nitric acid. The presence of the nickel ion is reported to stabilize reaction intermediates, which facilitates the insertion of the nitro group. This catalytic method offers advantages such as reduced reaction times (3 hours) compared to classical methods and high regioselectivity.

Another advancement involves the use of potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid. This method is considered a "green" nitration strategy as it can eliminate the emission of toxic nitrogen oxides (NOₓ). The reaction proceeds by dissolving 3,5-dimethylphenol in sulfuric acid, followed by the dropwise addition of the KNO₃ solution at controlled temperatures. This process boasts shorter reaction times (0.5–2 hours) and provides high yields and purity.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Nitrating Agent | Catalyst/Solvent | Temperature | Reaction Time | Yield | Purity |

|---|---|---|---|---|---|---|

| Classical Nitration | Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | - | 12-24 hours | - | - |

| Catalytic Nitration | 69% Nitric Acid (HNO₃) | Ammonium Nickel Sulfate / Chloroform | Ambient | 3 hours | 85-90% | >99% |

| Green Nitration | Potassium Nitrate (KNO₃) | 98% Sulfuric Acid (H₂SO₄) | 0-120°C | 0.5-2 hours | 85-86% | 99% |

Advanced Synthetic Techniques for Enhanced Yield and Purity

To meet the demands for high-purity chemical intermediates, advanced synthetic and purification techniques are employed. The use of specific catalysts, such as ammonium nickel sulfate, represents an advanced technique to enhance regioselectivity and reduce reaction times, leading to a more efficient synthesis. Similarly, the potassium nitrate method is an advanced, greener alternative that improves safety and reduces environmental impact.

Following the synthesis, purification is essential to isolate the desired this compound from byproducts and unreacted starting materials. A common and effective method for purification is silica (B1680970) gel column chromatography, which separates compounds based on their polarity. This technique is capable of yielding the final product with very high purity (>99%).

Table 2: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₉NO₃ |

| 3,5-Dimethylphenol | C₈H₁₀O |

| 3,5-Dimethyl-4-nitrophenol | C₈H₉NO₃ |

| Nitric Acid | HNO₃ |

| Sulfuric Acid | H₂SO₄ |

| Potassium Nitrate | KNO₃ |

| Ammonium Nickel Sulfate | (NH₄)₂Ni(SO₄)₂·6H₂O |

| Chloroform | CHCl₃ |

| 2-Bromo-4-nitrophenol | C₆H₄BrNO₃ |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dimethyl 2 Nitrophenol

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹), which are characteristic of particular chemical bonds and functional groups.

For 3,5-Dimethyl-2-nitrophenol, the key functional groups—hydroxyl (-OH), nitro (-NO₂), and methyl (-CH₃) on a benzene (B151609) ring—give rise to distinct absorption bands. The presence of a strong intramolecular hydrogen bond between the phenolic -OH group and the adjacent -NO₂ group significantly influences the position of the O-H stretching vibration, typically shifting it to a lower wavenumber and broadening the peak. The asymmetric and symmetric stretching vibrations of the nitro group are prominent features in the spectrum. researchgate.net Skeletal vibrations from the C-C stretching within the aromatic ring also appear in the fingerprint region. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Note: Data is inferred from spectroscopic studies of closely related compounds like 3-methyl-2-nitrophenol (B1664609) and other substituted nitrophenols. researchgate.netchegg.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (intramolecular H-bond) | Phenolic -OH | ~3200 (broad) |

| C-H Stretch (aromatic) | Ar-H | 3100 - 3000 |

| C-H Stretch (aliphatic) | -CH₃ | 2980 - 2870 |

| NO₂ Asymmetric Stretch | -NO₂ | 1570 - 1510 |

| C=C Stretch (aromatic) | Benzene Ring | 1600 - 1450 |

| NO₂ Symmetric Stretch | -NO₂ | 1370 - 1320 |

| C-O Stretch | Phenolic C-O | ~1200 |

| C-N Stretch | Ar-NO₂ | ~850 |

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Raman scattering is sensitive to changes in polarizability during a vibration. While polar groups like -OH have strong IR signals, non-polar or symmetric bonds often produce strong Raman signals.

In this compound, the symmetric stretching of the nitro group and the aromatic ring's "breathing" mode are expected to be particularly strong in the Raman spectrum. spectroscopyonline.com The vibrations of the C-C backbone and the C-H bonds also provide characteristic signals. spectroscopyonline.comlongdom.org Comparing the FT-Raman and FT-IR spectra helps to confirm assignments, as some vibrations may be active in one technique but weak or silent in the other.

Table 2: Predicted FT-Raman Active Modes for this compound Note: Data is inferred from spectroscopic studies of 2-nitrophenol (B165410) and other substituted nitrophenols. researchgate.netspectroscopyonline.comlongdom.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (aromatic) | Ar-H | 3100 - 3050 |

| C-H Stretch (aliphatic) | -CH₃ | 2950 - 2900 |

| NO₂ Asymmetric Stretch | -NO₂ | ~1530 |

| Ring Breathing Mode | Benzene Ring | ~1000 |

| NO₂ Symmetric Stretch | -NO₂ | 1370 - 1330 |

| C-N Stretch | Ar-NO₂ | ~850 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁵N), which, when placed in a strong magnetic field, absorb radiofrequency radiation at distinct frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, there are four distinct types of protons: the phenolic proton (-OH), two non-equivalent aromatic protons (at C4 and C6), and the protons of the two methyl groups (at C3 and C5).

Due to the strong intramolecular hydrogen bond, the phenolic proton is expected to appear as a broad singlet at a significantly downfield chemical shift. chemicalbook.com The two aromatic protons will appear as distinct signals in the aromatic region, with their splitting pattern determined by meta-coupling. The two methyl groups, being in different environments relative to the nitro and hydroxyl groups, are also expected to have slightly different chemical shifts.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Note: Predicted values are based on data from 3,5-dimethylphenol (B42653) and other substituted nitrophenols in a solvent like CDCl₃ or DMSO-d₆. rsc.orgspectrabase.com

| Proton Assignment | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | Phenolic, H-bonded | 10.0 - 11.0 | Singlet (broad) |

| H-4 | Aromatic | 6.8 - 7.0 | Doublet (d) |

| H-6 | Aromatic | 6.7 - 6.9 | Doublet (d) |

| -CH₃ (at C3) | Aromatic Methyl | 2.4 - 2.6 | Singlet |

| -CH₃ (at C5) | Aromatic Methyl | 2.2 - 2.4 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Since the molecule lacks symmetry, all eight carbon atoms in this compound are chemically non-equivalent and should produce eight distinct signals in a proton-decoupled spectrum. libretexts.org The chemical shifts are influenced by the attached functional groups. The carbon bearing the -OH group (C1) and the one bearing the -NO₂ group (C2) will be significantly downfield. The carbons attached to the methyl groups (C3, C5) will also have characteristic shifts, as will the carbons bearing hydrogen (C4, C6) and the methyl carbons themselves.

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound Note: Predicted values are based on substituent effects observed in related substituted nitrophenols. libretexts.orgcdnsciencepub.com

| Carbon Assignment | Environment | Predicted Chemical Shift (δ, ppm) |

| C1 | C-OH | 150 - 155 |

| C2 | C-NO₂ | 138 - 142 |

| C3 | C-CH₃ | 135 - 140 |

| C4 | C-H | 120 - 125 |

| C5 | C-CH₃ | 128 - 133 |

| C6 | C-H | 115 - 120 |

| -CH₃ (from C3) | Methyl | 18 - 22 |

| -CH₃ (from C5) | Methyl | 16 - 20 |

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the nitrogen atom's electronic environment. Although ¹⁵N has a low natural abundance and sensitivity, modern NMR techniques can readily detect its signal. For this compound, a single peak corresponding to the nitrogen atom in the nitro group is expected. The chemical shift of this nitrogen is characteristic of nitroaromatic compounds. Based on data for 4-nitrophenol (B140041), the ¹⁵N chemical shift is expected in a specific range when referenced against a standard like nitromethane. nist.govresearchgate.net

Table 5: Predicted ¹⁵N NMR Chemical Shift for this compound Note: Predicted value is based on the reported shift for 4-nitrophenol, referenced to external nitromethane. nist.gov

| Nitrogen Assignment | Environment | Predicted Chemical Shift (δ, ppm) |

| -NO₂ | Nitro Group | -5 to -10 |

Carbon-13 (13C) NMR Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₈H₉NO₃), with a computed molecular weight of 167.16 g/mol , both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI/MS) provide valuable insights. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful method for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first separated from a mixture based on its retention time in a gas chromatography column before being introduced into the mass spectrometer.

Ionization and Fragmentation: Standard electron ionization (EI) at 70 eV is typically used, which imparts significant energy into the molecule, causing it to ionize and fragment. uni-saarland.de The resulting mass spectrum displays the molecular ion (M⁺·) peak and various fragment ion peaks. The fragmentation pattern is a unique fingerprint that aids in structural confirmation. uni-saarland.delibretexts.org

For nitroaromatic compounds, fragmentation often involves the loss of the nitro group (-NO₂) or related fragments. researchgate.netnih.gov In the analysis of nitrophenols, derivatization, such as silylation, is often employed to increase volatility and thermal stability. researchgate.netnih.gov The mass spectra of silylated nitrophenols are characterized by specific fragmentation patterns, including the loss of a methyl radical (-CH₃) from the silyl (B83357) group and cleavages related to the nitro group, such as the loss of [NO], [NO₂], and [O]. researchgate.netnih.gov For instance, the analysis of a similar compound, 3-methyl-2-nitrophenol as its t-butyldimethylsilyl (TBDMS) ether, showed a characteristic ion resulting from the elimination of molecular oxygen from the [M-C(CH₃)₃]⁺ fragment. researchgate.net

The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which show characteristic peaks at m/z values of 167 (the molecular ion), 150, and 112. nih.gov These fragments correspond to specific losses from the parent molecule, providing definitive structural information.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI/MS)

LC-ESI/MS is particularly useful for analyzing less volatile or thermally labile compounds. Electrospray ionization is a soft ionization technique that typically results in less fragmentation and a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. nih.govnih.gov This makes it ideal for accurately determining molecular weight.

Adduct Formation and Collision Cross Section: In LC-ESI/MS, the compound can form various adducts depending on the solvent and ionization mode. For this compound, predicted collision cross section (CCS) values, which relate to the ion's size and shape in the gas phase, have been calculated for different adducts. uni.lu These values can aid in the identification of the compound in complex mixtures.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 168.06552 | 130.6 |

| [M+Na]⁺ | 190.04746 | 139.7 |

| [M-H]⁻ | 166.05096 | 134.1 |

| [M+NH₄]⁺ | 185.09206 | 150.5 |

| [M+K]⁺ | 206.02140 | 134.0 |

Data sourced from PubChemLite. uni.lu

Studies on other nitrophenols using LC-ESI/MS have shown that ESI is a sensitive method, particularly for detecting the deprotonated molecule [M-H]⁻ in negative ion mode. nih.govscispace.com Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the selected precursor ion (e.g., [M-H]⁻), providing further structural details. scispace.com

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy probes the electronic structure of a molecule by measuring the absorption and emission of electromagnetic radiation resulting from transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of nitrophenols is highly dependent on pH. rsc.orgekb.eg The neutral phenolic form and the deprotonated phenolate (B1203915) anion exhibit distinct absorption spectra. The phenolate form typically shows a significant bathochromic (red) shift compared to the neutral form, meaning it absorbs light at longer wavelengths. rsc.org This is because deprotonation increases the electron-donating ability of the oxygen atom, enhancing conjugation with the nitro-substituted aromatic ring.

For this compound, a peak absorption wavelength of 412 nm has been reported when dissolved in a basic sodium salt/water solution, which corresponds to the ionized or anionic form. stanford.edu In contrast, the molecular (non-ionized) form is expected to have its peak absorption at a shorter wavelength, likely below 360 nm. stanford.edu For comparison, the neutral form of 2-nitrophenol in cyclohexane (B81311) shows absorption bands around 272 nm and 346 nm. rsc.orgresearchgate.net The intense absorption at longer wavelengths for the anionic form is significant as it indicates a smaller energy gap for electronic transitions. rsc.org

| Compound/Form | Solvent/Condition | Peak Absorption Wavelength (λmax) | Source |

|---|---|---|---|

| This compound (anionic form) | Sodium salt/water (basic) | 412 nm | stanford.edu |

| 2-Nitrophenol (neutral form) | 2-propanol | ~346 nm | rsc.org |

| 4-Nitrophenol (anionic form) | 2-propanol with KOH | ~400 nm | rsc.orgekb.eg |

Photoluminescence Spectroscopy

Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed photons. This category includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state).

However, some studies have reported luminescence from nitrophenol-based systems. For example, lanthanide metal-organic frameworks have been shown to exhibit a luminescence sensing response to 4-nitrophenol. rsc.org In some cases, doping nitrophenols into a matrix or forming exciplexes can induce luminescence. researchgate.net The photoluminescence properties are intrinsically linked to the electronic structure and the non-radiative decay pathways available to the excited state, such as intersystem crossing from a singlet to a triplet state, which is a known process in nitrophenols. acs.org

Solid-State Structural Analysis (e.g., X-ray Diffraction of Derivatives)

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

While a specific crystal structure for a derivative of this compound was not found in the searched literature, studies on other nitrophenol derivatives illustrate the type of information that can be obtained. For example, the crystal structure of m-nitrophenol has been determined in two polymorphic forms (monoclinic and orthorhombic). mdpi.comsemanticscholar.org These studies reveal that the molecules are organized in chains formed by hydrogen bonds between the hydroxyl group of one molecule and an oxygen atom of the nitro group of a neighboring molecule. semanticscholar.org

Similarly, an X-ray powder diffraction study of 2,6-dichloro-4-nitrophenol (B181596) determined that it crystallizes in the triclinic system with four molecules in the unit cell. cambridge.org The analysis of such structures provides crucial insights into the packing of molecules in the crystal lattice and the nature of non-covalent interactions that govern the solid-state assembly. mdpi.comijcce.ac.ir These structural details are fundamental to understanding the physical properties of the material.

Computational Chemistry and Theoretical Modeling of 3,5 Dimethyl 2 Nitrophenol

Quantum Mechanical (QM) Calculations for Electronic and Geometric Properties

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of 3,5-dimethyl-2-nitrophenol at the atomic level. These methods offer a powerful lens to understand the molecule's structure and electronic nature.

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches

Density Functional Theory (DFT) and Hartree-Fock (HF) are two prominent ab initio methods used to investigate the properties of molecules like this compound. researchgate.netacs.org DFT methods, such as B3LYP, have become particularly popular due to their balance of computational cost and accuracy in predicting molecular properties. scholarsresearchlibrary.comasianpubs.org These methods are used to calculate the ground state electronic structure by approximating the complex many-electron problem. scholarsresearchlibrary.com The HF method, while being a more fundamental approach, often serves as a baseline for more advanced calculations. utwente.nlacs.org Studies on related nitrophenol compounds have demonstrated the utility of both DFT and HF in analyzing their structure and vibrational spectra. researchgate.netasianpubs.orgresearchgate.net For instance, in the study of 3-methyl-2-nitrophenol (B1664609), both HF and DFT methods were employed to calculate geometrical parameters. researchgate.net

Basis Set Selection and Methodological Comparison for Accuracy

The accuracy of QM calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. researchgate.net Larger and more flexible basis sets, such as 6-31G(d,p) and 6-311G(d,p), generally provide more accurate results but at a higher computational expense. researchgate.net A study on 3-methyl-2-nitrophenol utilized both 6-31G(d,p) and 6-311G(d,p) basis sets in conjunction with HF and DFT methods to ensure the reliability of the calculated parameters. researchgate.net Comparisons between different methods and basis sets are crucial for validating the computational results. For example, the calculated vibrational frequencies are often scaled to better match experimental data, with scaling factors specific to the method and basis set used. asianpubs.org Research on similar molecules like o-nitrophenol has involved assessing various DFT functionals and basis sets to determine the most accurate approach for predicting properties like resonance Raman intensities. researchgate.net

Optimization of Molecular Geometries and Conformational Analysis

A critical step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. Conformational analysis of related nitrophenols has been a subject of interest, particularly concerning the orientation of the nitro and hydroxyl groups. acs.orgstackexchange.com In some nitrophenols, steric hindrance between adjacent groups can force the nitro group to rotate out of the plane of the aromatic ring, which significantly affects the molecule's electronic properties and reactivity. stackexchange.comquora.com For instance, in 3,5-dimethyl-4-nitrophenol (B181080), the methyl groups ortho to the nitro group cause steric inhibition of resonance. stackexchange.comquora.com A similar analysis for this compound would be crucial to understanding its preferred conformation.

| Parameter | HF/6-31G(d,p) | DFT/B3LYP/6-31G(d,p) |

|---|---|---|

| C1-C2 Bond Length (Å) | 1.386 | 1.402 |

| C2-C3 Bond Length (Å) | 1.391 | 1.406 |

| C-O Bond Length (Å) | 1.345 | 1.365 |

| N-O Bond Length (Å) | 1.213 | 1.241 |

| C-C-C Bond Angle (°) | 119.5 | 119.8 |

| C-N-O Bond Angle (°) | 117.2 | 117.5 |

Analysis of Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic structure of this compound can be described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The analysis of FMOs for related compounds has been used to understand charge transfer interactions within the molecule. nih.gov For 3-methyl-2-nitrophenol, the HOMO and LUMO energies were calculated to understand its chemical activity. researchgate.net

| Parameter | HF/6-31G(d,p) | DFT/B3LYP/6-31G(d,p) |

|---|---|---|

| HOMO Energy (eV) | -9.12 | -6.87 |

| LUMO Energy (eV) | -1.54 | -2.98 |

| Energy Gap (eV) | 7.58 | 3.89 |

Theoretical Spectroscopy and Excited State Dynamics

Theoretical spectroscopy provides a means to predict and interpret the spectroscopic properties of molecules, such as their absorption of light and subsequent behavior in excited states.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectra and Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the excited states of molecules and to simulate their electronic absorption spectra. nih.govnih.govacs.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. nih.govdntb.gov.ua The calculated excitation energies and their corresponding oscillator strengths (a measure of the transition probability) can be used to generate a theoretical UV-Visible spectrum, which can then be compared with experimental data for validation. nih.govmdpi.com TD-DFT calculations have been successfully applied to various nitrophenol derivatives to understand their absorption properties and the nature of their electronic transitions. nih.govmdpi.comrsc.org For example, in a study of nitrophenols, TD-DFT was used to characterize the excited state energies and absorption spectra, considering solvent effects. rsc.org For 3-methyl-2-nitrophenol, TD-DFT calculations were performed to simulate the UV-Vis spectrum and determine key electronic parameters. researchgate.net

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Transition |

|---|---|---|---|---|

| S1 | 3.268 | 379.5 | 0.532 | HOMO -> LUMO (99%) |

| S2 | 4.125 | 300.6 | 0.011 | HOMO-1 -> LUMO (98%) |

| S3 | 4.552 | 272.3 | 0.215 | HOMO -> LUMO+3 (87%) |

Investigation of Photolytic Reaction Paths and Energy Dependence (e.g., RRKM rate theory)

The photolysis of nitrophenols is a critical atmospheric degradation process. Theoretical studies, often combining quantum mechanical calculations with statistical rate theories like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are essential for understanding the intricate reaction mechanisms involved. While direct computational studies on this compound are limited, extensive research on parent compounds like 2-nitrophenol (B165410) (2-NP) provides a strong foundation for understanding its likely behavior.

Quantum mechanical and RRKM calculations have been employed to explore the photochemical pathways of nitrophenols. rsc.orgrsc.org These studies reveal that upon absorption of sunlight, nitrophenols can undergo photolysis from an excited triplet state (T₁) rsc.org. The reaction can proceed through several competing channels, leading to the formation of various reactive species.

Key photolytic dissociation pathways investigated for related nitrophenols include:

OH and Nitrosophenoxy Radical Formation: This is often a major channel where the phenolic O-H bond cleaves.

HONO (Nitrous Acid) Elimination: This pathway is of significant atmospheric interest as HONO is a major daytime source of hydroxyl (OH) radicals. rsc.org

NO₂ Elimination: Cleavage of the C-NO₂ bond leads to the formation of nitrogen dioxide.

NO Elimination: Following isomerization, nitrogen monoxide can be released.

For 2-nitrophenol, computational studies have mapped the potential energy surfaces for these reactions. scispace.com For instance, after excitation, 2-NP can isomerize to an aci-nitro isomer, which then serves as a precursor to products like HONO. scispace.com RRKM theory is used to calculate the rate constants for each unimolecular reaction step, providing insight into the dominant pathways under different energy conditions. rsc.org Calculations for 2-NP and 4-NP show that in both gas and aqueous phases, the formation of OH radicals and NO are major product channels. rsc.org

In the case of this compound, the presence of two methyl groups on the aromatic ring is expected to influence its photolytic behavior. Methyl groups are electron-donating, which can alter the electron density distribution in the molecule, affecting the absorption spectrum and the relative energies of reaction intermediates and transition states. This substitution may influence the bond dissociation energies and the branching ratios of the different photolytic pathways compared to unsubstituted 2-nitrophenol. One study noted that methyl group substitution in this compound appears to cause a slight bending of the nitro group towards the hydroxyl group, potentially affecting the intramolecular hydrogen bond. archive.org

Table 1: Calculated Photolysis Rate Constants for Model Nitrophenols using RRKM Theory This table presents representative rate constants for the photolysis of 2-nitrophenol (2-NP) in the gas phase, illustrating the outputs of RRKM calculations. These values provide a reference for the potential reactivity of substituted nitrophenols.

| Reaction Channel (Gas Phase) | Excitation Energy (kcal/mol) | Calculated Rate Constant (s⁻¹) | Source |

| 2-NP → Phenoxy Radical + NO₂ | 70-100 | 10⁶ - 10⁸ | rsc.org |

| 2-NP → Hydroxyphenoxy Radical + NO | 70-100 | 10⁸ - 10⁹ | rsc.org |

| 2-NP + H₂O → HONO + Products | 70-100 | 10⁴ - 10⁷ | rsc.org |

This data is for 2-nitrophenol and serves as a model for understanding the potential reaction kinetics of this compound.

Solvation Effects and Environmental Interactions in silico

The interaction of this compound with its environment, particularly in solution, governs its transport, fate, and reactivity. In silico solvation models are powerful tools for investigating these interactions. These models can be broadly categorized into implicit and explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, represent the solvent as a continuous medium with specific dielectric properties. rsc.orgchemrxiv.org These models are computationally efficient and effective for calculating the bulk effects of a solvent on the solute's properties, such as its electronic structure and absorption spectrum. For instance, theoretical studies on nitrophenols have used these models to simulate UV-Vis absorption spectra in different solvents, showing how the solvent polarity can shift the absorption bands. rsc.org

Explicit solvent models involve including a number of individual solvent molecules around the solute. This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, which has an intramolecular hydrogen bond between the phenolic proton and the nitro group, the surrounding solvent molecules can compete with this internal bond. In protic solvents like water or alcohols, solvent molecules can form new hydrogen bonds with both the hydroxyl and nitro groups, potentially weakening the intramolecular bond and altering the molecule's conformation and reactivity. Studies on related nitrophenols have shown that explicit water molecules can facilitate intermolecular proton transfer, opening up new reaction pathways that are not accessible in the gas phase. rsc.org

The solubility of a compound is another critical property determined by solvation. The solvation-free energy, which can be calculated computationally, provides a measure of how favorably a compound dissolves in a particular solvent. chemrxiv.org For nitrophenols, which have moderate solubility in water, computational analysis can dissect the energetic contributions to solvation, including the energy required to create a cavity in the solvent and the energy gained from electrostatic and dispersion interactions. chemrxiv.org The presence of two methyl groups in this compound increases its hydrophobicity compared to 2-nitrophenol, which would be reflected in less favorable solvation-free energy in water.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov These models are essential for predictive toxicology and environmental risk assessment, allowing for the estimation of properties for untested chemicals like this compound. toxicology.org

A typical QSAR study involves several steps:

Data Collection: A dataset of structurally related compounds with measured experimental values for a specific endpoint (e.g., toxicity, biodegradability) is compiled.

Descriptor Calculation: Numerical descriptors representing various aspects of the molecular structure (e.g., electronic, steric, topological, hydrophobic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical model that links the descriptors to the activity/property. researchgate.netarxiv.org

Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques.

While specific QSAR models developed exclusively for this compound are not prominent in the literature, it has been included in broader studies of substituted phenols and nitroaromatics. dss.go.th For example, QSAR models have been developed to predict the toxicity of nitroaromatics to aquatic organisms like Tetrahymena pyriformis. nih.gov In these models, descriptors such as the energy of the lowest unoccupied molecular orbital (E_LUMO), which relates to a compound's ability to accept electrons, and the octanol-water partition coefficient (log P), which measures hydrophobicity, are often found to be significant predictors of toxicity.

Table 2: Example Data for QSAR Modeling of Substituted Phenols This table shows a selection of substituted phenols and their reported toxicity values against the ciliate Tetrahymena pyriformis (pIGC₅₀), illustrating the type of data used to build a predictive QSAR model.

| Compound | CAS Number | pIGC₅₀ (-log mol/L) | Reference |

| 2-Nitrophenol | 88-75-5 | 1.12 | nih.gov |

| 4-Nitrophenol (B140041) | 100-02-7 | 1.23 | nih.gov |

| 2,4-Dinitrophenol (B41442) | 51-28-5 | 1.05 | nih.gov |

| 4-Chloro-3,5-dimethylphenol | 88-04-0 | - | |

| 2-Methylphenol | 95-48-7 | -0.08 | nih.gov |

| 3,5-Dimethylphenol (B42653) | 108-68-9 | - |

Note: pIGC₅₀ is the negative logarithm of the 50% growth inhibitory concentration. A higher value indicates greater toxicity. Data for all compounds in a single consistent study is often unavailable.

Environmental Transformation and Degradation Pathways of 3,5 Dimethyl 2 Nitrophenol

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes, primarily driven by light energy (photochemical degradation) and reaction with water (hydrolysis).

Photochemical Degradation in Atmospheric and Aquatic Environments

Photochemical degradation is a critical pathway for the transformation of nitrophenolic compounds in the environment. This can occur through direct absorption of light or via reactions with photochemically generated reactive species.

Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. Nitrophenols, including methylated isomers, absorb radiation in the solar spectrum, making photolysis a significant atmospheric loss process. d-nb.info Studies on related methyl-2-nitrophenol isomers have shown that photolysis is likely their dominant gas-phase atmospheric degradation pathway, with atmospheric lifetimes estimated to be less than one hour. researchgate.net This rapid degradation is also associated with the formation of secondary organic aerosols (SOA). google.com

The efficiency of direct photolysis is quantified by the quantum yield (Φ), which is the ratio of molecules transformed to the number of photons absorbed. For nitrophenols in the aqueous phase, quantum yields have been found to be in the range of 10⁻⁶ to 10⁻⁵ at longer UV wavelengths, suggesting that direct phototransformation in water can be inefficient. nih.gov However, the photolysis of nitrophenols in the gas phase can be a significant source of nitrous acid (HONO), a key precursor of the hydroxyl radical (•OH) in the troposphere. researchgate.netacs.org For instance, the photolysis of 3-methyl-2-nitrophenol (B1664609) has been shown to produce HONO, which can influence local atmospheric chemistry. researchgate.net

Table 1: Research Findings on Photolysis of Related Nitrophenols

| Compound Class | Key Finding | Environment | Significance | Reference |

|---|---|---|---|---|

| Methyl-2-nitrophenols | Photolysis is the dominant gas-phase atmospheric loss process. | Atmosphere | Suggests a short atmospheric lifetime for 3,5-Dimethyl-2-nitrophenol. | d-nb.info |

| Aqueous-phase nitrophenols | Quantum yields range from 10⁻⁶ to 10⁻⁵. | Aquatic | Indicates inefficient direct phototransformation in water. | nih.gov |

| 3-Methyl-2-nitrophenol | Gas-phase photolysis produces nitrous acid (HONO). | Atmosphere | Contributes to the formation of hydroxyl radicals, impacting atmospheric oxidative capacity. | researchgate.net |

| Nitrophenols | Direct photolysis leads to rapid formation of Secondary Organic Aerosol (SOA). | Atmosphere | Impacts air quality and climate. | google.com |

Indirect photodegradation involves the breakdown of a compound by highly reactive transient species that are themselves formed by the action of sunlight. Key reactive species in atmospheric and aquatic environments include the hydroxyl radical (•OH) and the nitrate (B79036) radical (NO₃•).

The reaction with hydroxyl radicals is a primary degradation pathway for many organic compounds in the atmosphere. mdpi.com For methyl-2-nitrophenol isomers, the rate coefficients for their reaction with •OH radicals are on the order of 10⁻¹² cm³ molecule⁻¹ s⁻¹. d-nb.inforesearchgate.net While this reaction occurs, studies suggest that for methyl-2-nitrophenols, direct photolysis is a faster and therefore more dominant atmospheric loss process. d-nb.info

In aquatic systems, nitrate (NO₃⁻) and nitrite (B80452) (NO₂⁻) ions, which are common in natural waters, can absorb sunlight and photolyze to produce •OH radicals and reactive nitrogen species. jcsp.org.pkresearchgate.net These species can then react with and degrade compounds like this compound. The degradation of phenols is often more efficient in the presence of nitrite compared to nitrate. researchgate.net This indirect pathway can be significant, especially in sunlit surface waters containing dissolved organic matter and elevated nitrate or nitrite concentrations. jcsp.org.pkplos.org

Table 2: Rate Coefficients for the Reaction of OH Radicals with Methyl-2-nitrophenol Isomers

| Isomer | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 3-Methyl-2-nitrophenol | (3.69 ± 0.70) x 10⁻¹² | d-nb.info |

| 4-Methyl-2-nitrophenol | (3.59 ± 1.17) x 10⁻¹² | d-nb.info |

| 5-Methyl-2-nitrophenol | (6.72 ± 2.14) x 10⁻¹² | d-nb.info |

| 6-Methyl-2-nitrophenol | (2.70 ± 0.57) x 10⁻¹² | d-nb.info |

Direct Photolysis Kinetics and Quantum Yield Determination

Hydrolytic Stability and pH Dependence

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the aromatic ring structure, along with the phenol (B47542), nitro, and methyl functional groups, is resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Phenolic compounds are generally stable towards hydrolysis. d-nb.info While studies often report on the hydrolysis of esters of nitrophenols, this is typically in the context of their use as substrates for enzyme assays and does not reflect the stability of the nitrophenol molecule itself. nih.govcdnsciencepub.com Reports on related chloro-nitroaromatic compounds also indicate that they lack functional groups susceptible to environmental hydrolysis. una.ac.cr Therefore, direct hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a crucial process for the removal of many pollutants from soil and water.

Aerobic Biodegradation Pathways: Intermediates and Enzyme Systems (e.g., ring cleavage, hydroquinone (B1673460) pathway for related nitrophenols)

Under aerobic conditions (in the presence of oxygen), microorganisms can utilize nitrophenols as a source of carbon and nitrogen for growth. acs.org While specific pathways for this compound are not extensively documented, the degradation mechanisms can be inferred from studies on other nitrophenols like 2-nitrophenol (B165410) and 4-nitrophenol (B140041). cdnsciencepub.comnih.gov

The initial step in the aerobic degradation of many nitrophenols is typically the removal of the nitro group, catalyzed by a monooxygenase enzyme. acs.org This reaction replaces the nitro group with a hydroxyl group, releasing nitrite (NO₂⁻) and forming a dihydroxylated intermediate, such as a catechol or hydroquinone. nih.govmdpi.com For example, 2-nitrophenol is converted to catechol. nih.gov

Following the initial denitration, the resulting dihydroxybenzene intermediate undergoes aromatic ring cleavage. This is a critical step catalyzed by dioxygenase enzymes.

Ortho-cleavage: Enzymes like catechol 1,2-dioxygenase cleave the bond between the two hydroxyl-bearing carbons.

Meta-cleavage: Enzymes such as catechol 2,3-dioxygenase cleave the bond adjacent to one of the hydroxyl groups.

Hydroquinone Pathway: For compounds like 4-nitrophenol, degradation often proceeds via the formation of hydroquinone or 1,2,4-benzenetriol (B23740) (hydroxyquinol). cdnsciencepub.com The hydroquinone is then cleaved by a hydroquinone 1,2-dioxygenase. cdnsciencepub.com

These ring-cleavage reactions produce aliphatic intermediates (e.g., cis,cis-muconic acid from catechol) which are further metabolized through central metabolic pathways like the Krebs cycle. mdpi.com Given its structure, the biodegradation of this compound would likely be initiated by a monooxygenase to remove the nitro group, forming 3,5-dimethylcatechol. This intermediate would then be susceptible to ring cleavage by a dioxygenase, leading to complete mineralization.

Table 3: Key Enzymes and Intermediates in the Aerobic Biodegradation of Related Nitrophenols

| Pathway Step | Enzyme Class | Example Enzyme | Substrate (from related compounds) | Product/Intermediate | Reference |

|---|---|---|---|---|---|

| Initial Denitration | Monooxygenase | Nitrophenol monooxygenase | 2-Nitrophenol | Catechol | nih.gov |

| Initial Denitration | Monooxygenase | p-Nitrophenol monooxygenase | p-Nitrophenol | Hydroquinone / 1,2,4-Benzenetriol | cdnsciencepub.com |

| Ring Cleavage (Ortho) | Dioxygenase | Catechol 1,2-dioxygenase | Catechol | cis,cis-Muconic acid | |

| Ring Cleavage (Meta) | Dioxygenase | Catechol 2,3-dioxygenase | Catechol | 2-Hydroxymuconic semialdehyde | |

| Ring Cleavage (Hydroquinone) | Dioxygenase | Hydroquinone 1,2-dioxygenase | Hydroquinone | 4-Hydroxymuconic semialdehyde | cdnsciencepub.com |

Anaerobic Biodegradation Processes

Under anaerobic conditions, such as those found in flooded soils, bottom sediments of lakes, and sewage sludge digesters, the primary transformation pathway for nitrophenolic compounds is the reduction of the nitro group. nih.govasm.org This process is often the initial and critical step in their breakdown, as the nitroaromatic structure is generally resistant to microbial attack. asm.orgresearchgate.net

Studies on various nitrophenol isomers show that they can be completely degraded in anaerobic environments, although the rate can be slow and may require adaptation of the microbial communities. nih.govinchem.org For instance, in experiments using digested sludge inocula, o-, m-, and p-nitrophenol were observed to disappear completely within one week. nih.gov In flooded soils, more than 50% of 2-nitrophenol and 4-nitrophenol degraded within 10 days. nih.gov The primary product of this anaerobic reduction is the corresponding aminophenol. nih.gov For 2-nitrophenol and 4-nitrophenol, the identified metabolites are 2-aminophenol (B121084) and 4-aminophenol, respectively. nih.gov

Therefore, it is projected that the anaerobic biodegradation of this compound would proceed via an initial reduction of the nitro group to form 2-amino-3,5-dimethylphenol. This transformation is crucial as it makes the aromatic ring more susceptible to subsequent cleavage and mineralization. However, high concentrations of nitrophenols can be inhibitory to methanogenic microorganisms, which are vital for the final stages of anaerobic digestion. nih.govresearchgate.net The presence of substituents like the nitro group on the phenol ring has been shown to generally inhibit methane (B114726) production. nih.gov

Identification and Characterization of Microbial Strains Involved in Nitrophenol Bioremediation

A diverse range of microorganisms, primarily bacteria, have been identified with the capability to degrade nitrophenols, although most studies focus on aerobic degradation. jebas.orgnih.gov These microbes can often utilize nitrophenols as their sole source of carbon, nitrogen, and energy. nih.govmdpi.com While specific strains capable of degrading this compound are not documented in the reviewed literature, numerous genera have been identified for their role in the bioremediation of other nitrophenols and are considered strong candidates for its degradation.

Under aerobic conditions, genera such as Pseudomonas, Arthrobacter, Bacillus, Nocardia, Alcaligenes, and Cupriavidus are well-known nitrophenol degraders. nih.govnih.gov For example, Pseudomonas putida B2 can metabolize both 2-nitrophenol and 3-nitrophenol (B1666305) through different enzymatic pathways. nih.gov

Under anaerobic conditions, which are relevant to the processes described in section 5.2.2, fewer specific bacteria have been isolated that can completely break down nitroaromatic compounds in pure culture. asm.org However, bacterial consortia in environments like sewage sludge have proven effective. asm.orgnih.gov Some obligately anaerobic bacteria have been shown to rapidly reduce nitroaromatic compounds. The halophilic (salt-loving) eubacteria Haloanaerobium praevalens and Sporohalobacter marismortui can reduce p-nitrophenol, with the initial step being the reduction of the nitro group to an amino group. asm.org Other genera implicated in the anaerobic reduction of nitroaromatics include Clostridium and Eubacterium. asm.org

The following table summarizes some of the key microbial genera and species involved in the bioremediation of nitrophenols.

| Microbial Genus/Species | Degraded Compound(s) | Metabolic Condition | Key Degradation Pathway/Enzyme | Reference |

|---|---|---|---|---|

| Pseudomonas putida B2 | 2-Nitrophenol, 3-Nitrophenol | Aerobic | Monooxygenase (for 2-NP), Nitroreductase (for 3-NP) | nih.gov |

| Cupriavidus necator JMP134 | 3-Nitrophenol, 2,6-Dinitrophenol | Aerobic | Rearrangement of hydroxylaminophenol to aminohydroquinone | nih.gov |

| Arthrobacter protophormiae | p-Nitrophenol, 4-Nitrocatechol | Aerobic | Plasmid-encoded degradation | jebas.org |

| Alcaligenes sp. NyZ215 | 2-Nitrophenol | Aerobic | 2-nitrophenol monooxygenase | nih.gov |

| Haloanaerobium praevalens | p-Nitrophenol | Anaerobic | Reduction of nitro group | asm.org |

| Sporohalobacter marismortui | p-Nitrophenol | Anaerobic | Reduction of nitro group | asm.org |

| Bacillus, Flavobacterium, Moraxella | p-Nitrophenol | Aerobic/Anaerobic | General degradation | jebas.org |

Environmental Fate Modeling and Persistence Assessment in Various Compartments (e.g., water, soil, air)

The environmental fate and persistence of this compound are governed by its physicochemical properties and its susceptibility to degradation processes in air, water, and soil. cdc.gov While specific models for this compound are not available, its behavior can be estimated using data from related nitrophenols and by applying environmental fate models. govinfo.govresearchgate.net

Persistence in Soil and Water: Biodegradation is expected to be the most significant process determining the fate of nitrophenols in soil and water. cdc.gov Under anaerobic conditions, the persistence of nitrophenols can vary. The half-life of 4-nitrophenol in topsoil was found to be around 14 days under anaerobic conditions, compared to just one day under aerobic conditions. nih.govcdc.gov In subsoils, degradation is even slower. nih.govcdc.gov For 2-nitrophenol, an aerobic half-life of 12 days in sandy loam soil has been reported. nih.gov The mineralization of nitrophenols under anaerobic conditions generally requires an extended adaptation period for microbial communities. inchem.org

The mobility of nitrophenols in soil is influenced by their tendency to sorb to soil particles. Measured soil sorption coefficients (Koc) for 2- and 4-nitrophenol are in a range that indicates low to moderate potential for soil sorption. inchem.org This suggests that under conditions unfavorable for biodegradation, infiltration into groundwater is possible. inchem.org

Persistence in Air: In the atmosphere, the primary fate-determining processes for nitrophenols are photolysis (degradation by sunlight) and physical removal through wet and dry deposition. cdc.gov The atmospheric half-lives for nitrophenol isomers are estimated to be between 3 and 18 days. cdc.gov Due to their water solubility, nitrophenols can be washed out of the atmosphere by rain, a process supported by the detection of 2- and 4-nitrophenol in rainwater samples. cdc.gov

Environmental Fate Modeling: Various models can be used to predict the distribution and persistence of chemicals. Fugacity models, for instance, predict how a chemical partitions between different environmental compartments (air, water, soil, sediment). govinfo.gov Other approaches, like Artificial Neural Network (ANN) models, can be used to predict environmental fate and ecotoxicity based on a chemical's structure and properties. researchgate.net More complex models like PROduction-to-Exposure (PROTEX) can assess chemical transformations and persistence in specific environments, such as indoors versus outdoors. nih.gov For a compound like this compound, these models would use its physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) to estimate its behavior.

The following table summarizes persistence data for related nitrophenols.

| Compound | Environmental Compartment | Condition | Half-life / Persistence Metric | Reference |

|---|---|---|---|---|

| 4-Nitrophenol | Topsoil | Anaerobic | ~14 days | nih.govcdc.gov |

| 4-Nitrophenol | Topsoil | Aerobic | ~1-3 days | cdc.gov |

| 2-Nitrophenol | Sandy Loam Soil | Aerobic | ~12 days | nih.govcdc.gov |

| Nitrophenols | Atmosphere | Photolysis | 3-18 days | cdc.gov |

| 4-Nitrophenol | Fresh Water | Photolysis | 1-8 days | cdc.gov |

Atmospheric Formation Processes of Nitrophenols

Nitrophenols, including substituted forms like this compound, are not only released directly into the environment but are also formed secondarily in the atmosphere. cdc.gov This formation occurs through photochemical reactions involving precursor pollutants. cdc.gov

The key precursors are aromatic hydrocarbons such as benzene (B151609), toluene, and xylenes (B1142099), which are released from sources like vehicle exhaust and industrial emissions. cdc.govnih.gov In the atmosphere, these hydrocarbons react with hydroxyl radicals (•OH), which are highly reactive and primarily formed by the photolysis of ozone and other compounds in the presence of sunlight. This initial reaction is a major pathway for the atmospheric oxidation of aromatic hydrocarbons. collectionscanada.gc.ca

Following the reaction with •OH, the resulting intermediate compounds can react with nitrogen oxides (NOx), which are also common air pollutants from combustion processes. This series of reactions leads to the nitration of the aromatic ring, forming nitrophenols. cdc.gov Specifically, the formation of dimethylnitrophenols is linked to the atmospheric oxidation of xylenes (dimethylbenzenes). collectionscanada.gc.cahfcas.ac.cn The reaction of xylene isomers with •OH radicals in the presence of NOx is a recognized pathway for the formation of nitrated phenolic compounds in the atmosphere. collectionscanada.gc.ca Therefore, atmospheric chemical processes involving m-xylene (B151644) are a plausible source of this compound.

Biological Interactions and Mechanisms Non Human Systems of 3,5 Dimethyl 2 Nitrophenol

Biochemical Pathway Modulation (e.g., cellular respiration, metabolic pathways in microbes)

In non-human biological systems, particularly within microbial communities, 3,5-Dimethyl-2-nitrophenol and related compounds can significantly modulate biochemical pathways. Phenol-adapted bacteria have demonstrated the ability to metabolize various aromatic compounds, including dimethylphenols. nih.gov These bacteria possess inducible enzyme systems that allow them to oxidize such compounds, indicating that substances like this compound can be integrated into microbial catabolic pathways. nih.govasm.org

The presence of substituted phenols can influence key metabolic processes like cellular respiration. For instance, studies on phenol-degrading bacteria, including Pseudomonas species, have shown that exposure to 3,5-dimethylphenol (B42653) can inhibit dehydrogenase activity. redalyc.org Dehydrogenase enzymes are crucial components of respiratory chains, and their inhibition suggests that the compound can interfere with the cell's primary energy-generating pathways. While some phenols stimulate dehydrogenase activity at low concentrations, many, including dimethylphenols, become inhibitory as concentration increases. redalyc.org The degradation of nitrophenols often proceeds through pathways that channel the breakdown products into central metabolic routes like the TCA cycle, but the parent compounds are often recalcitrant due to the electron-withdrawing nature of the nitro group. researchgate.netplos.org

Interactions with Specific Enzymes and Proteins (e.g., nitroreductases, other enzymes in microbial degradation)

The biological effects of this compound are largely dictated by its interactions with specific enzymes, most notably nitroreductases. nih.govoup.com These enzymes are pivotal in the initial step of microbial degradation of nitroaromatic compounds. oup.comnih.gov Bacterial nitroreductases are a diverse family of flavoenzymes that catalyze the reduction of the nitro group (-NO2) to amino (-NH2) or hydroxylamino (-NHOH) groups. nih.govoup.comwgtn.ac.nz

Many bacterial nitroreductases exhibit broad substrate specificity, enabling them to act on a wide variety of mono-, di-, and trinitroaromatic compounds. nih.gov For example, the 3-nitrophenol (B1666305) nitroreductase from Ralstonia eutropha JMP134 is active with numerous substituted nitrophenols, suggesting it could also act on this compound. nih.gov The degradation pathway often involves a monooxygenase that acts on the nitrophenol, followed by reductases that process the resulting quinone. nih.govasm.org In the degradation of 2-nitrophenol (B165410) by Alcaligenes sp., a monooxygenase converts it to catechol, while in Pseudomonas sp. WBC-3, a monooxygenase converts p-nitrophenol to p-benzoquinone, which is then reduced by a specific reductase. nih.govasm.org

Table 1: Relative Activity of 3-Nitrophenol Nitroreductase from Ralstonia eutropha JMP134 with Various Nitrophenol Substrates (Illustrative of Enzyme Specificity) This table illustrates the broad substrate range of a representative nitroreductase enzyme on compounds analogous to this compound. Data is adapted from studies on the enzyme from R. eutropha JMP134.

| Substrate | Relative Activity (%) |

|---|---|

| 3-Nitrophenol | 100 |

| 2-Chloro-5-nitrophenol | 114 |

| 2-Methyl-5-nitrophenol | 98 |

| 4-Chloro-3-nitrophenol | 52 |

| 2,5-Dinitrophenol | 53 |

| 2-Methyl-3-nitrophenol | 25 |

| 2,3-Dinitrophenol | 14 |

| 4-Methyl-3-nitrophenol | 15 |

| 2,4-Dinitrophenol (B41442) | <5 |

Source: Adapted from Schenzle et al., 1999. nih.gov

The bioreduction of the nitro group can proceed via two main types of mechanisms, depending on the class of nitroreductase involved. oup.com

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes, common in bacteria, catalyze the reduction of the nitro group through a series of two-electron transfers. oup.com The nitro group is first reduced to a nitroso derivative, and then to a hydroxylamino derivative, without the release of free-radical intermediates. nih.govoup.com This pathway is considered a detoxification mechanism as it avoids the generation of reactive oxygen species. The final product is typically an aminophenol or a hydroxylaminophenol, the latter of which can be rearranged by a mutase to a ring-cleavage substrate. nih.gov

Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single-electron reduction, producing a nitro anion radical. oup.com In the presence of molecular oxygen, this radical can transfer its electron to O2, forming a superoxide (B77818) anion radical (O2•−) and regenerating the parent nitroaromatic compound. This process, known as a "futile cycle," leads to the consumption of reducing equivalents (like NADPH) and the generation of oxidative stress, but no net reduction of the nitro compound. nih.govoup.com In anaerobic conditions, the nitro anion radical can be further reduced. nih.gov

The toxicity of many nitroaromatic compounds is linked to the generation of these reactive intermediates, particularly the hydroxylamino derivatives, which are electrophilic and can form adducts with cellular macromolecules. oup.com

The phenolic hydroxyl group of this compound is a proton donor, and its acidity (pKa) is a critical factor in its biological interactions. The acidity of nitrophenols is influenced by the electronic effects of substituents on the aromatic ring. vaia.com While the electron-withdrawing nitro group generally increases acidity (lowers pKa) compared to phenol (B47542), the methyl groups have an opposing effect. Methyl groups are electron-donating through an inductive effect, which increases electron density on the phenol ring. vaia.com This increased density makes the hydroxyl group's proton more difficult to release, thereby decreasing acidity (increasing pKa) compared to an unsubstituted nitrophenol. vaia.com

This capacity for proton donation is fundamental to the formation of proton transfer complexes with biological molecules that can act as proton acceptors, such as the amine groups in proteins or nucleic acids. mdpi.com The formation of such hydrogen-bonded ion pairs is a key mechanism of interaction for acidic phenols, influencing their binding to enzymes and other cellular targets. mdpi.com

Mechanism of Nitro Group Bioreduction and Free Radical Generation

Role as a Substrate in Microbial Metabolism (e.g., as a carbon or nitrogen source)

Many microorganisms have evolved the ability to utilize nitrophenolic compounds as sole sources of carbon, nitrogen, and energy. nih.govnih.gov The degradation process typically begins with the removal of the nitro group, either oxidatively or reductively. plos.orgnih.gov The released nitrite (B80452) (NO2-) can then be assimilated by the microbe as a nitrogen source. nih.gov The remaining aromatic ring is subsequently channeled into central metabolic pathways for use as a carbon and energy source. researchgate.netnih.gov

Bacteria from diverse genera, including Pseudomonas, Burkholderia, Ralstonia, and Arthrobacter, have been isolated for their ability to grow on various nitrophenols. nih.govnih.gov For example, Pseudomonas putida B2 can utilize both 2-nitrophenol and 3-nitrophenol for growth. nih.gov While specific studies demonstrating the use of this compound as a sole growth substrate are not prominent, the broad catabolic capabilities of microbes towards substituted nitrophenols suggest its potential for mineralization. nih.govoup.com The general strategy involves converting the compound into a common intermediate like catechol or hydroquinone (B1673460), which is then susceptible to ring cleavage by dioxygenase enzymes, ultimately leading to intermediates of the TCA cycle. plos.orgnih.gov

Coordination Chemistry with Metal Ions in Biological Contexts

This compound possesses functional groups—the phenolic hydroxyl (-OH) and the nitro (-NO2)—that can act as ligands, coordinating with metal ions. mdpi.com The coordination chemistry of transition metal ions is vital in many biological processes, including the function of metalloenzymes. austinpublishinggroup.comresearchgate.net The formation of metal complexes can significantly alter the biological activity of an organic ligand, often enhancing its efficacy or modifying its mechanism of action. austinpublishinggroup.com

Studies on analogous nitro-containing ligands, such as 3,5-dinitrobenzoate, reveal a versatile coordination behavior. mdpi.com This ligand can bind to metal ions like Na+, K+, and Ag+ using both its carboxylate and nitro groups. With 3d transition metals such as copper(II), cobalt(II), and zinc(II), coordination typically occurs through the more available donor atoms. mdpi.com For this compound, the phenolate (B1203915) oxygen and the oxygen atoms of the nitro group are potential binding sites for metal ions within biological systems, such as the active sites of metalloenzymes. This interaction could either inhibit enzyme function or be part of a metabolic transformation. The chelation of the metal ion can increase the lipophilicity of the compound, potentially enhancing its transport across microbial cell membranes. mdpi.com

Table 2: Common 3d Transition Metals Found in Coordination Complexes with Nitro-Containing Aromatic Ligands This table highlights the prevalence of certain metal ions in forming complexes with ligands structurally related to this compound, based on crystallographic database surveys.

| Metal Ion | Number of Reported Crystal Structures with 3,5-Dinitrobenzoate Ligand |

|---|---|

| Copper (Cu) | ~50 |

| Cobalt (Co) | ~40 |

| Zinc (Zn) | ~30 |

| Nickel (Ni) | ~29 |

| Manganese (Mn) | ~13 |

| Iron (Fe) | 1 |

| Vanadium (V) | 1 |

Source: Adapted from CCDC database exploration for 3,5-DNB ligand as described in Chavez et al., 2023. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification of 3,5 Dimethyl 2 Nitrophenol

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 3,5-Dimethyl-2-nitrophenol from complex mixtures prior to its detection and quantification. The choice between gas and liquid chromatography typically depends on the analyte's volatility and thermal stability, as well as the sample matrix.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like nitrophenols. researchgate.net For nitrophenols, which can be polar, derivatization is often employed to improve chromatographic behavior and prevent interactions with active sites in the GC system. researchgate.netsettek.com A common derivatization agent is N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts the phenolic compounds into their more volatile TBDMS derivatives. nih.gov

A method for analyzing 20 different phenolic compounds in atmospheric samples using GC-MS with MTBSTFA derivatization reported quantification limits between 5 µg/L and 10 µg/L. nih.gov The mass spectra of the derivatives are highly specific, often showing a characteristic ion at [M - 57]+, which is useful for confirmation. nih.gov

Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS) is a variation that enhances sensitivity for trace-level analysis in solid or air samples. science.gov This technique involves pre-concentrating analytes onto a sorbent material, followed by thermal desorption into the GC-MS system. A procedure for determining seven nitrophenols in water and soil samples utilized stir bar sorptive extraction (SBSE) coupled with TD-GC-MS. nih.gov This method achieved low limits of detection (LOD) and good recovery rates, demonstrating its effectiveness for environmental monitoring. nih.gov

Table 1: Performance of TD-GC-MS Method for Nitrophenol Analysis in Environmental Samples nih.gov

| Parameter | Water Samples | Soil Samples |

|---|---|---|

| Limit of Detection (LOD) | 0.001–0.031 µg L⁻¹ | 0.020–0.107 ng g⁻¹ |

| Recovery Percentage | 79–120% | |

| Relative Standard Deviation (RSD) | < 15% |

High-Performance Liquid Chromatography (HPLC) is well-suited for separating non-volatile or thermally labile compounds and is a common alternative to GC for analyzing nitrophenols without the need for derivatization. chromatographyonline.com HPLC systems coupled with an Ultraviolet (UV) detector offer a robust and cost-effective method for quantification.

An isocratic HPLC-UV method was developed for the determination of phenol (B47542) and several nitrophenols in tap water. chromatographyonline.com The method utilized a monolithic column, which allows for faster analysis times, and solid-phase extraction (SPE) for sample pre-concentration. chromatographyonline.com Optimal separation was achieved in under 3.5 minutes using a mobile phase of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (B52724) (80:20, v/v). chromatographyonline.com The method was validated, showing good recovery and precision. chromatographyonline.com Another study developed an SPE-HPLC-UV method for 11 different phenols, achieving detection limits ranging from 0.51 to 13.79 µg/mL with a total run time of 20 minutes. academicjournals.org

Table 2: Validation Parameters for HPLC-UV Method for Phenols in Tap Water chromatographyonline.com

| Parameter | Finding |

|---|---|

| Preconcentration Factor | 40 |

| Recovery Range | 90–112% |

| Precision (Intraday & Interday CV) | < 15% |

| Analysis Time | < 3.5 minutes |

Gas Chromatography (GC) with Selective Detectors (e.g., GC-MS, TD-GC/MS)

Mass Spectrometry for High-Sensitivity and Specificity Analysis

Mass spectrometry (MS) is a premier detection technique that provides high sensitivity and specificity by measuring the mass-to-charge ratio of ionized molecules. jhuapl.edu When coupled with chromatographic separation, it offers unparalleled analytical power for identifying and quantifying trace amounts of compounds like this compound. wikipedia.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity of tandem mass spectrometry. wikipedia.org This technique is particularly valuable for analyzing complex matrices because it minimizes sample pre-treatment and can distinguish target analytes from background interferences. oup.comnih.gov

A rapid LC-LC-MS/MS method was developed for the determination of nitrophenol metabolites in human urine. nih.gov This approach allowed for the direct injection of urine samples and achieved sub-ppb detection limits, with LODs of 0.1 µg/L for 4-nitrophenol (B140041) and 0.2 µg/L for 3-methyl-4-nitrophenol. nih.gov In another application, LC-MS/MS was used to identify and quantify 2,4-dinitrophenol (B41442) (DNP) and its metabolites in biological fluids from a fatal poisoning case, demonstrating the technique's utility in forensic toxicology. oup.com The use of atmospheric pressure chemical ionization (APCI) combined with MS/MS has also been effective for analyzing nitrophenols in atmospheric samples. rsc.org

Time-of-Flight Mass Spectrometry (TOF-MS) is an MS technique where an ion's mass-to-charge ratio is determined by measuring the time it takes to travel a known distance. wikipedia.org TOF analyzers are known for their high mass resolution, mass accuracy, and rapid acquisition speeds, making them ideal for trace analysis and the identification of unknown compounds. jhuapl.edumdpi.com

For the analysis of trace nitrophenolic compounds in water, a method combining solid-phase extraction with surface-assisted laser desorption/ionization (SALDI) TOF-MS has been demonstrated. nih.gov This technique can achieve detection limits in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. nih.gov In atmospheric research, chemical ionization-time of flight mass spectrometry (CI-ToFMS) has been used to monitor gaseous and particulate nitrophenols, providing valuable data on their environmental distribution. rsc.org Furthermore, liquid chromatography coupled with high-resolution TOF-MS has been used to detect a multiclass mixture of explosives and related compounds, including nitroaromatics, with high sensitivity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectroscopic Quantification Methods (e.g., UV-Vis calibration)

UV-Visible (UV-Vis) spectrophotometry is a widely used, simple, and accessible technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. shimadzu.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. shimadzu.com

For quantification of this compound, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.netnih.gov The PubChem database confirms that this compound has a UV-Vis spectrum, making this method applicable. nih.gov While UV-Vis spectrophotometry is straightforward, its selectivity can be limited in complex mixtures due to spectral overlap from other components. nih.gov To overcome this, multivariate calibration methods, such as partial least-squares (PLS), can be applied to the full UV-Vis spectra to resolve mixtures and quantify individual components simultaneously. nih.govresearchgate.net